(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
Brand Name: Vulcanchem
CAS No.: 17577-28-5
VCID: VC21006905
InChI: InChI=1S/C22H22O2P.ClH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;
SMILES: CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Molecular Formula: C22H22O2P.Cl
Molecular Weight: 385.8 g/mol

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

CAS No.: 17577-28-5

Cat. No.: VC21006905

Molecular Formula: C22H22O2P.Cl

Molecular Weight: 385.8 g/mol

* For research use only. Not for human or veterinary use.

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride - 17577-28-5

CAS No. 17577-28-5
Molecular Formula C22H22O2P.Cl
Molecular Weight 385.8 g/mol
IUPAC Name (2-ethoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride
Standard InChI InChI=1S/C22H22O2P.ClH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;
Standard InChI Key DJGHVEPNEJKZBF-UHFFFAOYSA-N
SMILES CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Canonical SMILES CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Physical and Chemical Properties

Identification and Basic Properties

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride, also known as (Ethoxycarbonylmethyl)triphenylphosphonium chloride, is identified by the CAS number 17577-28-5 and European Community (EC) Number 241-548-2 . The compound possesses several key characteristics that define its behavior in chemical reactions and storage conditions.

Table 1: Basic Properties of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

PropertyValue
CAS Number17577-28-5
Molecular FormulaC₂₂H₂₂ClO₂P
Molecular Weight384.84 g/mol
Melting Point120-123 °C (decomposition)
Physical StateWhite solid
SolubilityHygroscopic (absorbs moisture from air)

The compound features a triphenylphosphonium group attached to an ethoxycarbonyl moiety, which contributes to its reactivity in various chemical transformations . Its structural configuration allows it to participate in numerous reactions, particularly those involving carbonyl compounds.

Structural Characteristics

The structure of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride consists of a central phosphorus atom bonded to three phenyl groups and an ethoxycarbonylmethyl chain, with chloride serving as the counter ion. This arrangement contributes to its stability while maintaining sufficient reactivity for its applications in organic synthesis.

The compound exists as a salt, with the positively charged phosphonium cation balanced by the chloride anion. This ionic character influences its solubility profile and interaction with various solvents. The presence of the ethoxy group in the ethoxycarbonylmethyl chain provides steric hindrance that affects its reaction pathways and selectivity in chemical transformations.

Applications in Chemical Research

Use in Wittig Reactions

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride serves as a critical reagent in Wittig reactions, which are valuable tools for carbon-carbon bond formation. The compound's ability to form stabilized ylides makes it particularly useful for synthesizing α,β-unsaturated esters.

In organic synthesis, this phosphonium salt reacts with bases to form ylides that can then react with aldehydes or ketones to create new carbon-carbon double bonds with defined geometry. This property makes it valuable in the construction of complex molecular frameworks required in pharmaceutical and fine chemical synthesis.

Hazard CodeDescriptionSeverity
H315Causes skin irritationWarning
H319Causes serious eye irritationWarning
H335May cause respiratory irritationWarning

These hazard classifications are supported by 100% agreement among reporting companies to the ECHA Classification & Labeling Inventory .

Comparative Analysis with Related Compounds

Several compounds share structural or functional similarities with (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride. Understanding these relationships helps contextualize its chemical behavior and applications.

Table 3: Comparison with Related Phosphonium Compounds

CompoundMolecular FormulaKey DifferencesApplications
(2-Ethoxy-2-oxoethyl)triphenylphosphonium bromideC₂₂H₂₂BrO₂PContains bromide instead of chloride as counter ionSimilar application in Wittig reactions
Triphenylphosphine oxideC₁₈H₁₅OPOxidized form of triphenylphosphine; lacks ester groupUsed as a ligand in coordination chemistry
Carbethoxymethyl triphenylphosphonium chlorideC₂₂H₂₂ClO₂PAlternative name for the same compoundIdentical applications

The reactivity of these phosphonium salts is primarily determined by the nature of the counter ion and the substituents attached to the phosphorus atom. The chloride counter ion in (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride influences its solubility and reactivity compared to its bromide analog, though they serve similar synthetic purposes.

Recent Research Developments

The application of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride in anticancer drug development represents one of the most promising recent research directions for this compound. As demonstrated in the synthesis of pyridoxine-based doxorubicin derivatives, this phosphonium salt plays a crucial role in creating compounds with potentially improved therapeutic profiles .

Doxorubicin, while effective as an anticancer agent, suffers from significant limitations including cardiotoxicity, myelosuppression, and other side effects. The novel derivatives synthesized using (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride demonstrate mechanisms of action that differ from conventional doxorubicin, potentially addressing some of these limitations .

The research indicates that DOX-2, synthesized with the help of this phosphonium salt, operates through cell cycle modulation and apoptosis induction via the mitochondrial pathway, rather than through DNA intercalation which is the primary mechanism of conventional doxorubicin . This mechanistic difference may explain the improved selectivity and reduced toxicity observed with this derivative.

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